

# 3-Chloro-4-nitrobenzaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732

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An In-Depth Technical Guide to **3-Chloro-4-nitrobenzaldehyde**: Synthesis, Properties, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-4-nitrobenzaldehyde** (CAS No. 57507-34-3), a key chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and applications, grounding all information in established scientific principles.

## Core Molecular Identity and Physicochemical Properties

**3-Chloro-4-nitrobenzaldehyde** is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its three functional groups: the aldehyde, the chloro group, and the nitro group. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactivity of the aldehyde, makes it a versatile building block in organic synthesis.

## Chemical Structure and Formula

The molecular structure consists of a benzene ring substituted with a formyl (aldehyde) group, a chlorine atom at position 3, and a nitro group at position 4.

Caption: 2D structure of **3-Chloro-4-nitrobenzaldehyde**.

## Key Physicochemical Data

The fundamental properties of **3-Chloro-4-nitrobenzaldehyde** are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO <sub>3</sub>	[Biosynth], [BLD Pharm][1], [Acme Biochemical][2]
Molecular Weight	185.56 g/mol	[MolDb][3], [Biosynth]
CAS Number	57507-34-3	[Matrix Scientific][4], [Biosynth], [PubChem][5]
Appearance	Not specified; isomers are typically off-white to yellow crystalline solids.	Inferred from related compounds
SMILES	O=CC1=CC(Cl)=C(C=C1)-- INVALID-LINK--[O-]	[Biosynth], [LGC Standards][6]
InChI Key	LINXIPJBQRYFHA- UHFFFAOYSA-N	[Sigma-Aldrich]
Storage Conditions	Inert atmosphere, 2-8°C	[Biosynth], [BLD Pharm][1]

## Synthesis and Purification

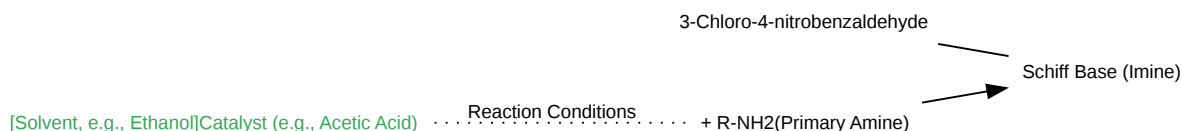
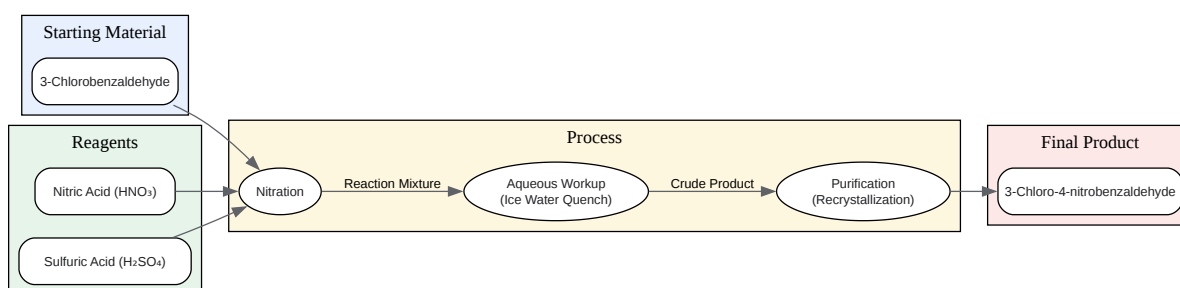
The synthesis of **3-Chloro-4-nitrobenzaldehyde** is typically achieved through the electrophilic nitration of 3-chlorobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

## Synthetic Rationale and Causality

The aldehyde group (-CHO) is a meta-directing deactivator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. When both are present, their directing effects must be considered:

- Aldehyde Group: Strongly deactivates the ring and directs incoming electrophiles (like the nitronium ion,  $\text{NO}_2^+$ ) to the meta positions (positions 3 and 5). Since position 3 is already occupied, it directs primarily to position 5.
- Chloro Group: Weakly deactivates the ring and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.

The para-directing effect of the chlorine atom is sterically and electronically favored over the ortho position. This effect, combined with the deactivating nature of the aldehyde group, results in the nitronium ion preferentially adding at the position para to the chlorine, yielding **3-Chloro-4-nitrobenzaldehyde** as a major product.



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## References

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